N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. It features a unique structure characterized by the presence of an acetylphenyl group and a dimethylpyrazole moiety, which potentially confers distinctive biological activities. This compound is of interest in medicinal chemistry due to its possible therapeutic applications.
The compound can be synthesized through various methodologies, often involving the reaction of specific precursors under controlled conditions. Its structural formula indicates that it may be used in research settings to explore its biochemical properties and therapeutic potential.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is classified as an amide due to the presence of the butanamide functional group. It also falls into the category of heterocyclic compounds because of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
The synthesis of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves two main steps:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. For instance, reactions may be performed under reflux conditions in organic solvents such as dichloromethane or ethanol.
The molecular structure of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can be represented as follows:
This indicates a molecular weight of approximately 270.33 g/mol.
These identifiers are useful for database searches and chemical information retrieval.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its properties.
The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects likely involves interactions with specific biological targets such as enzymes or receptors. The acetyl and pyrazole groups may play crucial roles in binding affinity and specificity towards these targets.
Research indicates that compounds with similar structures may modulate pathways involved in inflammation and cancer progression. Detailed studies would be necessary to elucidate specific interactions and biochemical pathways affected by this compound.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is expected to exhibit typical properties of organic compounds including:
Key chemical properties include:
These properties influence its handling during synthesis and potential applications in various fields.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research into its biological activities and potential applications in drug development.
N-(3-Acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide represents a structurally sophisticated small molecule in heterocyclic chemistry, systematically constructed through the covalent linkage of two pharmacologically significant domains: a 3-acetylphenyl amide group and a 3,5-dimethylpyrazole moiety connected via a butanamide bridge. The molecular formula (C₁₈H₂₃N₃O₂) reflects its complex architecture with a calculated molecular weight of 313.40 g/mol [1]. The pyrazole ring system (3,5-dimethyl-1H-pyrazol-1-yl) is specifically classified as a 1,2-diazole – a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms at positions 1 and 2, with methyl substituents enhancing both lipophilicity and steric bulk at the 3 and 5 positions. The "1-yl" suffix denotes the pyrazole's connection through its nitrogen-1 atom to the butanamide chain at the 3-position. The amide linkage (-CONH-) bridges the carbonyl carbon to the meta-position of the acetyl-substituted benzene ring, where the acetyl group (-COCH₃) provides both hydrogen-bonding capacity and electronic modulation [1] [2].
Table 1: Structural Characteristics of N-(3-Acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |
---|---|---|---|---|
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | C₁₈H₂₃N₃O₂ | 313.40 | Trimethylpyrazole variant | [1] |
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide | C₁₅H₁₇N₃O₂ | 271.32 | Unsubstituted pyrazole core | [2] |
N-(3-cyanophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide | C₁₆H₁₈N₄O | 282.34 | Cyano substitution; extended chain | |
1,5-Dimethyl-1H-pyrazol-3-amine | C₅H₉N₃ | 111.15 | Aminopyrazole building block | [7] |
Systematic nomenclature follows IUPAC conventions: the parent chain is identified as butanamide, with the pyrazole moiety (3,5-dimethyl-1H-pyrazol-1-yl) designated as a substituent at the C3 position. The nitrogen of the amide group carries the N-(3-acetylphenyl) substituent. This naming hierarchy prioritizes the amide functionality as the principal parent structure, positioning the heterocycle as a pendant group. Alternative naming approaches might classify this molecule as an N-acylated aromatic amine bearing a pyrazolylbutyl side chain. The structural complexity arises from the rotational flexibility of the butanamide linker, which can adopt multiple conformations, and the coplanarity constraints imposed by the amide bond and aromatic systems [1] [6].
The strategic incorporation of pyrazole heterocycles into bioactive molecules emerged prominently in late 20th-century medicinal chemistry, driven by the pharmacodynamic advantages offered by this nitrogen-rich scaffold. Pyrazole derivatives gained significant traction due to their structural mimicry of imidazole rings while offering superior metabolic stability and reduced basicity. The specific structural framework seen in N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide evolved from earlier pyrazole-amide hybrids developed during the 1990-2010 period, which demonstrated improved pharmacokinetic profiles over simpler phenylpyrazoles [5]. This compound class exemplifies the "spacer elongation" approach in molecular design, where extending the chain between the pyrazole and aryl amide from propanamide to butanamide (as evidenced by PubChem entries CID 15943647 vs. CID 46339531) aimed to optimize receptor-ligand interactions while maintaining drug-like properties [1] [2].
Table 2: Evolution of Pyrazole-Aryl Amide Hybrids in Agrochemical and Pharmaceutical Research
Patent/Publication | Key Pyrazole Derivatives | Reported Applications | Structural Innovations | |
---|---|---|---|---|
KR20210131350A (2021) | Pyrazole carboxamides including structural analogues | Pesticidal mixtures targeting fungal pathogens | Combinations with sterol biosynthesis inhibitors and succinate dehydrogenase inhibitors | [5] |
PubChem CID 15943647 | N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | Research compound | Trimethylpyrazole substitution pattern | [1] |
PubChem CID 46339531 | N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide | Research compound | Unsubstituted pyrazole core | [2] |
Synthetic routes to such compounds typically employ convergent strategies, coupling pre-formed pyrazole intermediates with functionalized aryl precursors. The 3,5-dimethylpyrazole unit likely derives from Knorr pyrazole synthesis or nucleophilic substitution reactions on halopyrazoles, as evidenced by commercial availability of building blocks like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine (CAS 1006323-23-4) [3]. The incorporation of the acetyl group at the meta-position of the aniline ring reflects deliberate design to avoid the ortho-effect steric constraints while providing a hydrogen-bond acceptor site, differing from the para-acetyl analogues explored in earlier generations. Patent analyses reveal that structural optimization within this class focused extensively on balancing lipophilicity (governed by methyl substitutions on pyrazole) with aqueous solubility (modulated by the acetyl group's polarity), achieving calculated logP values typically ranging from 1.4-2.8 for optimal membrane permeability [5] [7].
The 3-acetylphenyl moiety serves as a strategically positioned hydrogen-bond acceptor and electron-withdrawing group that significantly influences both the pharmacodynamic and pharmacokinetic properties of the molecule. Positioned meta- to the amide linkage, the acetyl carbonyl (-COCH₃) creates a distinctive electronic profile across the benzene ring, reducing electron density at the amide nitrogen and consequently modulating its hydrogen-bond donating capacity. This electronic perturbation enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to electron-rich phenyl analogues, as evidenced by computational predictions for similar compounds showing low CYP inhibition probabilities [7]. The acetyl group's orientation permits specific dipole-dipole interactions with protein targets, particularly in enzymatic binding pockets that recognize ketone-containing ligands through water-mediated hydrogen bonds or direct contact with backbone amides [1] [6].
The 3,5-dimethyl-1H-pyrazol-1-yl group contributes critical hydrophobic bulk and conformational restraint. Methyl substituents at the 3- and 5-positions serve dual purposes: sterically shielding the pyrazole ring from metabolic oxidation (a vulnerability of unsubstituted pyrazoles) and enhancing membrane permeability through increased lipophilicity. Molecular modeling indicates that the dimethylpyrazole moiety adopts a nearly perpendicular orientation relative to the butanamide chain, projecting the methyl groups into hydrophobic regions of binding pockets. This configuration is observed in protein-ligand crystallography of related compounds, where the pyrazole nitrogens participate in dipole interactions while methyl groups engage in van der Waals contacts [5] [7].
The butanamide linker (CH₂CH₂CONH) provides optimal spatial separation between the two aromatic domains, enabling simultaneous engagement with complementary binding sites in biological targets. Structure-activity relationship (SAR) studies of analogues reveal that shortening to propanamide diminishes activity, while extension to pentanamide reduces metabolic stability. The amide bond itself introduces conformational semi-rigidity and participates in hydrogen bonding networks critical for target recognition, as demonstrated in agrochemical applications where these compounds inhibit fungal growth through disruption of essential enzymes [5]. The molecular hybridization strategy exemplified by this compound – merging acetylphenyl-targeting elements with pyrazole-based recognition motifs – represents a sophisticated approach in modern fungicide and pharmaceutical development where multi-pharmacophore molecules demonstrate superior efficacy to unitary scaffolds [1] [5].
Table 3: Functional Group Contributions to Molecular Properties
Structural Element | Electronic Contribution | Steric Contribution | Biological Role |
---|---|---|---|
3-Acetylphenyl | Electron-withdrawing effect on aryl ring; hydrogen-bond acceptor | Moderate steric bulk at meta-position | Target recognition; metabolic stability enhancement |
3,5-Dimethylpyrazol-1-yl | Moderately electron-donating heterocycle | Shielding of pyrazole ring; hydrophobic surface | Membrane penetration; hydrophobic binding interactions |
Butanamide linker | Planar amide conjugation; dipole moment | 4-atom chain flexibility | Spatial orientation of pharmacophores; hydrogen-bond donation/acceptance |
The strategic bioisosteric potential of this scaffold is evidenced in analogues such as N-(3-cyanophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, where acetyl is replaced by cyano (-CN), enhancing electron-withdrawal while reducing steric demand . Similarly, replacement of the dimethylpyrazole with trimethyl variants (as in CID 15943647) explores steric tolerance in target binding pockets [1]. These molecular modifications systematically probe the pharmacophore requirements for biological activity while maintaining the core architecture of pyrazole-acetylphenyl conjugation through an optimized aliphatic amide tether, demonstrating the scaffold's versatility in bioactive compound design.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0